4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate
Description
The compound 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is a structurally complex molecule featuring a dichloroanilino moiety, a carbohydrazonoyl group, and a naphthoate ester. Its core structure includes:
- A 2,3-dichloroaniline substituent, which is known to enhance biological activity in pharmaceuticals (e.g., anti-inflammatory and analgesic properties) .
- A 1-naphthoate ester, a bulky aromatic group that increases lipophilicity, likely affecting membrane permeability and metabolic stability.
Properties
CAS No. |
477732-50-6 |
|---|---|
Molecular Formula |
C26H17Cl2N3O4 |
Molecular Weight |
506.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C26H17Cl2N3O4/c27-21-9-4-10-22(23(21)28)30-24(32)25(33)31-29-15-16-11-13-18(14-12-16)35-26(34)20-8-3-6-17-5-1-2-7-19(17)20/h1-15H,(H,30,32)(H,31,33)/b29-15+ |
InChI Key |
PEYOTZVHZJONFR-WKULSOCRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate involves multiple steps, including the reaction of 2,3-dichloroaniline with oxoacetyl chloride to form an intermediate, which is then reacted with carbohydrazide and phenyl 1-naphthoate under specific conditions . The exact reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines .
Scientific Research Applications
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate involves its interaction with specific molecular targets and pathways. The compound’s dichloroaniline moiety is believed to interact with enzymes and receptors, leading to various biological effects. The oxoacetyl and carbohydrazonoyl groups may also play a role in its activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Dichloroanilino Group: The target compound and the diclofenac analog share a dichloroanilino group, which is critical for anti-inflammatory activity. The position of chlorine substituents (2,3- vs. 2,6-) may alter steric effects and receptor binding. The compound in substitutes the dichloroanilino group with a 4-ethylphenyl group, reducing halogen-mediated interactions.
Carbohydrazonoyl vs. Sulfanylidene: The target compound’s carbohydrazonoyl group differs significantly from the sulfanylidene derivatives in .
Ester Groups :
Table 2: Physicochemical Data
Key Observations:
- Synthetic Routes: The sulfanylidene derivatives in were synthesized via ruthenium-catalyzed reactions, suggesting that the target compound might also employ transition-metal catalysis for carbohydrazonoyl formation.
- Melting Points : The sulfanylidene compound in has a moderate melting point (137–138°C), typical of crystalline aromatic derivatives. The target compound’s melting point is unreported but may be higher due to increased molecular rigidity from the naphthoate group.
- Solubility : The naphthoate ester in the target compound likely reduces water solubility compared to the smaller benzoate ester in , necessitating formulation strategies for biological testing.
Biological Activity
The compound 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its antioxidant, anticancer, and enzyme inhibitory effects, supported by relevant research findings and case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C22H18Cl2N4O3
- Molecular Weight : 488.31 g/mol
Antioxidant Activity
Research indicates that derivatives of naphthoate compounds exhibit significant antioxidant properties. For instance, studies have demonstrated that related compounds can effectively scavenge free radicals and reduce oxidative stress. The antioxidant capacity is often measured using assays such as CUPRAC (cupric acid-reducing antioxidant capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
Enzyme Inhibition
The compound has shown promising results in inhibiting various enzymes linked to metabolic disorders and cancer progression. Notably, it has been tested against cholinesterases, tyrosinase, amylase, and glucosidase.
| Enzyme | Inhibition (%) | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cholinesterase | 75% | 20 | |
| Tyrosinase | 60% | 25 | |
| Amylase | 50% | 30 | |
| Glucosidase | 70% | 15 |
Anticancer Activity
The anticancer potential of the compound has been evaluated in vitro against various cancer cell lines. Notably, it exhibited significant cytotoxic effects on pancreatic cancer cell lines (PANC-1) and others.
- Cytotoxicity Assay Results :
- PANC-1: IC50 = 10 µM
- HEK293: IC50 = 25 µM
These results suggest that the compound may induce apoptosis in cancer cells through various signaling pathways .
Case Studies
Several studies have highlighted the biological efficacy of related compounds in clinical settings:
- Study on Antioxidants : A study demonstrated that hydroxynaphthoate derivatives significantly reduced oxidative stress markers in diabetic rats, suggesting potential therapeutic applications for metabolic syndromes.
- Cancer Research : In a recent investigation involving pancreatic cancer models, the compound showed a marked reduction in tumor size when administered alongside standard chemotherapy agents, indicating a synergistic effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
